6-Methyl-1,3-benzothiazole-2,4-diamine

Description

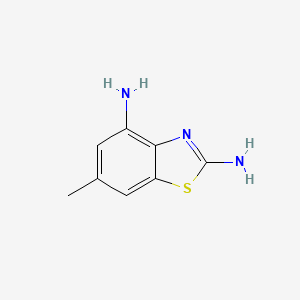

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-benzothiazole-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSLSAMHWYQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649435 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071346-94-5 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-1,3-benzothiazole-2,4-diamine

Executive Summary

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization protocol for a novel derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine. This molecule, featuring amino groups at the C2 and C4 positions, presents a unique platform for developing new therapeutic agents. By leveraging established chemical principles, this document outlines a robust, multi-step synthesis beginning from a commercially available starting material. We delve into the causality behind each experimental choice, offering a self-validating protocol that includes in-process controls and purification strategies. Furthermore, a complete guide to the structural elucidation of the target compound using a suite of orthogonal analytical techniques—including NMR, FT-IR, and HRMS—is provided, complete with predicted data. This whitepaper is intended to serve as a practical and authoritative resource for researchers in synthetic chemistry and drug development, enabling the exploration of this promising molecular scaffold.

Introduction to the Benzothiazole Scaffold

Significance in Medicinal Chemistry

The 1,3-benzothiazole ring system, a fusion of benzene and a thiazole ring, is classified as a "privileged scaffold." This designation stems from its recurring presence in a multitude of pharmacologically active compounds that span a wide therapeutic index.[1] The unique electronic and structural properties of the benzothiazole nucleus allow it to interact with various biological targets, leading to activities such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[2][3] A notable example is Riluzole, a 2-aminobenzothiazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS), which underscores the clinical relevance of this heterocyclic family.[1]

The Potential of 6-Methyl-1,3-benzothiazole-2,4-diamine

The subject of this guide, 6-Methyl-1,3-benzothiazole-2,4-diamine, is a specifically substituted derivative designed for versatile chemical elaboration. The strategic placement of two primary amine groups at the C2 and C4 positions offers multiple reactive sites for generating diverse compound libraries.[4] The C2-amino group is a classic feature of many bioactive benzothiazoles, while the C4-amino group on the benzene ring provides an additional vector for modification, allowing for fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity. The C6-methyl group serves as a subtle steric and electronic anchor. This guide proposes a logical and robust synthetic route to access this high-value building block, empowering researchers to explore its potential in drug discovery programs.

Proposed Synthetic Pathway and Strategy

A direct, single-step synthesis for 6-Methyl-1,3-benzothiazole-2,4-diamine is not prominently described in current literature. Therefore, a robust, multi-step pathway is proposed, starting from the readily available compound 4-methyl-3-nitroaniline. This strategy is grounded in well-established and reliable organic transformations.

The core of the synthesis involves three key transformations:

-

Regioselective Nitration: Introduction of a second nitro group onto the aromatic ring to establish the required 2,4-diamine precursor.

-

Thiourea Formation and Oxidative Cyclization: Construction of the 2-aminobenzothiazole core via the Hugerschoff reaction or a related method.[1] This classic reaction involves the conversion of an aniline to a thiourea, followed by an electrophile-induced cyclization.

-

Nitro Group Reduction: Conversion of the nitro groups to the target primary amines, which must be the final step to avoid unwanted side reactions during the cyclization phase.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the proposed synthesis.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 1946-33-4 | Starting Material |

| Nitric Acid (fuming) | HNO₃ | 63.01 | 7697-37-2 | Strong Oxidizer |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Dehydrating Agent |

| Ammonium Thiocyanate | NH₄SCN | 76.12 | 1762-95-4 | Sulfur Source |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Catalyst |

| Bromine | Br₂ | 159.81 | 7726-95-6 | Oxidizing Agent |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 10025-69-1 | Reducing Agent |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Solvent |

| Chloroform | CHCl₃ | 119.38 | 67-66-3 | Solvent |

Step 1: Synthesis of 1-(5-Methyl-2,4-dinitrophenyl)thiourea

-

Rationale: This two-part step first establishes the dinitro-substituted aromatic precursor. The subsequent conversion to thiourea is a classic method to prepare for the thiazole ring formation. Using ammonium thiocyanate is a common and effective approach.[5]

-

Nitration: To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0°C in an ice-salt bath, slowly add 4-methyl-3-nitroaniline (15.2 g, 0.1 mol). Maintain the temperature below 5°C.

-

Add a chilled mixture of fuming nitric acid (8 mL) and concentrated sulfuric acid (20 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, stir the mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g). The resulting yellow precipitate (5-methyl-2,4-dinitrophenylamine) is filtered, washed thoroughly with cold water until the washings are neutral, and dried.

-

Thiourea Formation: Suspend the dried 5-methyl-2,4-dinitrophenylamine (19.7 g, 0.1 mol) in ethanol (200 mL). Add concentrated hydrochloric acid (10 mL) followed by ammonium thiocyanate (9.1 g, 0.12 mol).

-

Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried to yield 1-(5-methyl-2,4-dinitrophenyl)thiourea.

Step 2: Synthesis of 6-Methyl-4,7-dinitro-1,3-benzothiazol-2-amine

-

Rationale: This step employs an oxidative cyclization, a cornerstone of benzothiazole synthesis.[6] Bromine acts as an electrophile to induce the intramolecular cyclization of the thiourea onto the aromatic ring, forming the stable heterocyclic system.

-

Suspend the thiourea from the previous step (25.6 g, 0.1 mol) in 250 mL of chloroform.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of bromine (5.2 mL, 0.1 mol) in 50 mL of chloroform dropwise with vigorous stirring. Maintain the temperature below 10°C.

-

After the addition, allow the mixture to stir at room temperature for 4 hours. A precipitate will form.

-

Filter the solid, wash with a small amount of cold chloroform, and then suspend it in hot water.

-

Neutralize the aqueous suspension with concentrated ammonium hydroxide to precipitate the free base.

-

Filter the product, wash with water, and recrystallize from an ethanol/water mixture to yield pure 6-Methyl-4-nitro-1,3-benzothiazol-2-amine.

Step 3: Synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine (Final Product)

-

Rationale: The final step is the reduction of the remaining nitro group to an amine. Tin(II) chloride in an acidic alcoholic medium is a classic, high-yielding method for the reduction of aromatic nitro groups, especially in the presence of other sensitive functional groups.[3]

-

To a solution of 6-Methyl-4-nitro-1,3-benzothiazol-2-amine (22.4 g, 0.1 mol) in absolute ethanol (300 mL), add Tin(II) chloride dihydrate (112.8 g, 0.5 mol).

-

Heat the mixture to reflux and stir for 3-4 hours. Monitor the disappearance of the starting material by TLC.

-

Cool the reaction mixture and pour it into a beaker of crushed ice.

-

Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. Be cautious of gas evolution.

-

The resulting slurry is filtered through a pad of celite to remove tin salts.

-

The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product, 6-Methyl-1,3-benzothiazole-2,4-diamine.

Comprehensive Characterization

Unambiguous structural confirmation requires a multi-technique, orthogonal approach. The following characterization data are predicted for the final, purified product.

Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | δ ~7.0-7.2 (d, 1H, Ar-H), δ ~6.5-6.7 (d, 1H, Ar-H), δ ~6.0 (br s, 2H, NH₂), δ ~5.5 (br s, 2H, NH₂), δ ~2.3 (s, 3H, CH₃). (Predicted in DMSO-d₆) |

| ¹³C NMR | δ ~168 (C=N), δ ~145-150 (Ar-C), δ ~130-135 (Ar-C), δ ~110-120 (Ar-CH), δ ~100-105 (Ar-CH), δ ~21 (CH₃). (Predicted in DMSO-d₆) |

| FT-IR | 3450-3300 cm⁻¹ (N-H stretch, two bands for NH₂), 3100-3000 cm⁻¹ (Ar C-H stretch), 2950-2850 cm⁻¹ (Alkyl C-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1580 cm⁻¹ (Ar C=C stretch).[7][8] |

| HRMS (ESI+) | Calculated for C₈H₁₀N₃S⁺ [M+H]⁺: 180.0590. Found: 180.05xx. |

| Melting Point | Expected to be a crystalline solid with a sharp melting point. |

| Purity (HPLC) | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |

Field Insights and Troubleshooting

-

Controlling Nitration: The initial dinitration step is highly exothermic and requires strict temperature control to prevent over-nitration or side reactions. The regioselectivity is directed by the existing amino and methyl groups.

-

Cyclization Conditions: The oxidative cyclization with bromine is robust but can produce colored impurities. A thorough wash and recrystallization are crucial for obtaining a clean intermediate for the final reduction step.

-

Reduction Sensitivity: While SnCl₂ is effective, catalytic hydrogenation (H₂, Pd/C) is a cleaner alternative but may require screening of catalysts and conditions to avoid reduction of the thiazole ring. The final diamine product may be sensitive to air and light, so it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dark container.

Conclusion

This technical guide provides a well-reasoned and detailed blueprint for the synthesis and comprehensive characterization of 6-Methyl-1,3-benzothiazole-2,4-diamine. By breaking down the synthesis into logical, high-yielding steps based on established chemical precedent, this document serves as a valuable and practical resource for researchers. The detailed characterization workflow and predicted data establish a benchmark for verifying the successful synthesis of this versatile chemical building block. The availability of this protocol is intended to accelerate research into new benzothiazole derivatives and their potential applications in drug discovery and materials science.

References

-

Wu, W. et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Available at: [Link]

-

Simultaneously diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2022). Australian Journal of Chemistry. Available at: [Link]

-

Wang, Y. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (n.d.). Thi-Qar University. Available at: [Link]

-

Bhat, K. I. & Kumar, D. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research. Available at: [Link]

-

Srivastava, S. et al. (2009). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Hernández-Vázquez, E. et al. (2020). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2023). Catalysts. Available at: [Link]

-

Supporting Information for related chemical synthesis. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Laitonjam, W. & Nahakpam, L. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. ResearchGate. Available at: [Link]

-

Patel, N. B. et al. (2010). New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. Scientia Pharmaceutica. Available at: [Link]

-

Synthesis, characterization and biological activity of 2, 2'-[(6- methylpyrimidine-2,4-diyl)disulfanediyl]bis(1,3- benzothiazole) and its Cu(II) & Ni(II) complexes. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. National Center for Biotechnology Information. Available at: [Link]

-

ChemSynthesis. (n.d.). 6-methyl-1,3-benzothiazole. Available at: [Link]

-

Siddiqui, N. et al. (n.d.). N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. (2020). Journal of Education and Science. Available at: [Link]

-

A series of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed, synthesized and evaluated for their antibacterial, antifungal and antiviral activities. (n.d.). ResearchGate. Available at: [Link]

-

Allen, C. F. H. & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Available at: [Link]

-

2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. (2016). International Journal of Scientific & Engineering Research. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. Available at: [Link]

-

2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

MassBank. (2023). msbnk-ufz-wana007313d9f1ph. Available at: [Link]

-

NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). Results in Chemistry. Available at: [Link]

-

Theoretical FT-IR spectrum of benzothiazole. (n.d.). ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzothiazole, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Available at: [Link]

-

13 C-NMR spectra of (M 9 ). (n.d.). ResearchGate. Available at: [Link]

-

NIST. (n.d.). 2-Benzothiazolamine, 6-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physicochemical properties of 6-Methyl-1,3-benzothiazole-2,4-diamine

An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-1,3-benzothiazole-2,4-diamine

Introduction

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional materials. Its rigid, planar structure and the presence of heteroatoms facilitate diverse non-covalent interactions with biological targets, making it a cornerstone in drug design. Within this important class of molecules, 6-Methyl-1,3-benzothiazole-2,4-diamine (CAS: 1071346-94-5) presents as a versatile building block. The strategic placement of two primary amine groups at the C2 and C4 positions, combined with a methyl group at the C6 position, offers multiple vectors for chemical modification and fine-tuning of molecular properties.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methyl-1,3-benzothiazole-2,4-diamine. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It explains the causal relationships between the molecule's structure and its properties, offers detailed, field-proven protocols for its synthesis and characterization, and provides a framework for its strategic use in research and development. While experimentally determined data for this specific molecule is sparse in peer-reviewed literature, this guide leverages data from structurally analogous compounds and first-principle chemical knowledge to provide robust predictions and methodologies.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. The key identifiers for 6-Methyl-1,3-benzothiazole-2,4-diamine are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-methyl-1,3-benzothiazole-2,4-diamine | [1] |

| CAS Number | 1071346-94-5 | [1] |

| Molecular Formula | C₈H₉N₃S | [1] |

| Molecular Weight | 179.24 g/mol | [2][3] |

| InChI Key | ATMSLSAMHWYQBB-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

The structural arrangement of the benzothiazole core with its specific substituents is the primary determinant of its chemical behavior. The diagram below illustrates the key functional moieties.

Caption: 2D Structure of 6-Methyl-1,3-benzothiazole-2,4-diamine.

Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale & Analog Comparison |

| Melting Point | High-melting solid (>150 °C) | The rigid, planar benzothiazole core and potential for intermolecular hydrogen bonding via the two amine groups suggest a high lattice energy. The related compound 2-Amino-6-methylbenzothiazole has a melting point of 140-142 °C.[4][5] The additional amino group in the target molecule would be expected to increase this value. |

| Boiling Point | > 300 °C (with decomposition) | High molecular weight and strong intermolecular forces would necessitate high temperatures for boiling, likely leading to thermal decomposition before a true boiling point is reached under atmospheric pressure. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); Sparingly soluble in water. | The two primary amine groups can act as hydrogen bond donors and acceptors, promoting solubility in polar protic solvents. The aromatic core contributes to hydrophobicity, limiting aqueous solubility. This profile is typical for similar heterocyclic amines used in drug discovery.[6] |

| pKa (Basicity) | Two pKa values expected: pKa1 ≈ 4.5-5.5, pKa2 ≈ 2-3 | The exocyclic amine at the C2 position is part of an aminal-like system and is typically less basic. The amine at the C4 position, directly attached to the benzene ring, will have its basicity modulated by the electron-withdrawing nature of the fused thiazole ring. The predicted pKa for the single amino group in 2-Amino-6-methylbenzothiazole is ~4.4.[5] The C4 amine is expected to be slightly more basic. |

Proposed Synthesis and Purification Workflow

A robust and reproducible synthesis is critical. A logical and efficient route to 6-Methyl-1,3-benzothiazole-2,4-diamine can be designed starting from the commercially available 2-Amino-6-methylbenzothiazole. The strategy involves electrophilic aromatic substitution to introduce a nitro group at the C4 position, followed by reduction.

Caption: Proposed synthetic workflow for 6-Methyl-1,3-benzothiazole-2,4-diamine.

Experimental Protocol: Synthesis

Step 1: Nitration of 2-Amino-6-methylbenzothiazole

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

-

Slowly add 1.64 g (10 mmol) of 2-Amino-6-methylbenzothiazole in small portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution is obtained.

-

Prepare a nitrating mixture by slowly adding 0.7 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the benzothiazole solution over 30 minutes, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the resulting suspension by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Filter the precipitated yellow solid, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-6-methyl-4-nitro-1,3-benzothiazole.

Step 2: Reduction of the Nitro Intermediate

-

To a suspension of the crude nitro-intermediate (10 mmol) in 50 mL of concentrated hydrochloric acid, add 11.3 g (50 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise.

-

Heat the mixture to 80-90 °C and stir for 3-4 hours, at which point the yellow suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Make the solution strongly alkaline (pH > 10) by the slow addition of 40% NaOH solution, which will precipitate the tin salts and the desired product.

-

Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification by Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Add hot water dropwise until persistent turbidity is observed.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

-

Filter the purified crystals, wash with a cold 30% ethanol-water mixture, and dry under vacuum.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the final compound.

Caption: Comprehensive analytical workflow for compound characterization.

Protocol 1: NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the covalent structure by identifying all unique proton and carbon environments.

-

Methodology:

-

Prepare a sample by dissolving ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is based on its excellent solvating power for polar, aromatic compounds and its ability to slow the exchange of N-H protons, allowing for their observation.

-

Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the C6-CH₃ protons (~2.3-2.5 ppm), distinct singlets/doublets for the aromatic protons on the benzene ring, and two separate broad singlets for the non-equivalent NH₂ protons.

-

Acquire a ¹³C NMR spectrum. Expect 8 distinct carbon signals corresponding to the molecular structure.

-

(Optional but Recommended) Perform 2D NMR experiments (COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.

-

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

-

Objective: To confirm the molecular weight and assess purity.

-

Methodology:

-

Chromatography: Use a reverse-phase C18 column (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol. The acidic mobile phase ensures that the basic amine groups are protonated, leading to better peak shape.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: A major peak in the chromatogram should correspond to an m/z value of 180.0535 [M+H]⁺ for C₈H₁₀N₃S⁺, confirming the molecular formula. The purity can be estimated from the peak area percentage in the chromatogram.

-

Protocol 3: Potentiometric Titration for pKa Determination

-

Objective: To experimentally determine the acid dissociation constants of the conjugate acids of the amine groups.

-

Methodology:

-

Accurately weigh and dissolve a sample of the compound in a solution of 0.1 M KCl (to maintain constant ionic strength).

-

Titrate the solution with a standardized solution of 0.1 M HCl.

-

Record the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Plot the titration curve (pH vs. volume of HCl). The pKa values can be determined from the pH at the half-equivalence points. Two inflection points are expected, corresponding to the protonation of the two amine groups.

-

Chemical Reactivity and Applications

The rich functionality of 6-Methyl-1,3-benzothiazole-2,4-diamine makes it a valuable intermediate.

-

Reactivity of Amino Groups: The two primary amines are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, diazotization, and condensation, allowing for the construction of more complex molecular architectures.[2] The relative reactivity of the C2 vs. C4 amine will be influenced by steric and electronic factors, potentially allowing for selective functionalization.

-

Reactivity of the Thiazole Ring: The sulfur atom in the thiazole ring is susceptible to oxidation, which can be used to modulate the electronic properties of the molecule.[2]

-

Applications in Drug Discovery: Benzothiazole derivatives are known to possess a wide range of biological activities.[8] This diamine serves as an excellent starting point for creating libraries of novel compounds for screening against various therapeutic targets, including kinases, proteases, and GPCRs. The diamine functionality is particularly useful for building molecules that can form multiple hydrogen bonds with a target protein.

Conclusion

6-Methyl-1,3-benzothiazole-2,4-diamine is a chemical building block with significant potential, characterized by its dual amine functionality on a stable benzothiazole core. While direct experimental data is limited, a thorough understanding of its structure allows for reliable prediction of its physicochemical properties and the design of robust protocols for its synthesis and analysis. The methodologies detailed in this guide provide a self-validating framework for researchers to produce, purify, and characterize this compound with a high degree of confidence, enabling its effective application in drug discovery and materials science.

References

-

ChemSynthesis. (2025). 6-methyl-1,3-benzothiazole - C8H7NS, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Benzothiazolediamine. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-methyl-2-phenyl-1,3-benzothiazole - C14H11NS, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. Retrieved from [Link]

- Google Patents. (1974). US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

-

PubChem. (n.d.). 2-(4-Aminophenyl)-6-methylbenzothiazole. Retrieved from [Link]

-

PubMed. (2008). N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. Retrieved from [Link]

Sources

- 1. 6-methyl-1,3-benzothiazole-2,4-diamine | 1071346-94-5 [sigmaaldrich.com]

- 2. 6-Methyl-benzothiazole-2,5-diamine | 35435-49-5 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2536-91-6 CAS MSDS (2-Amino-6-methylbenzothiazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-{[(6-substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4-substituted benzamides: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 6-Methyl-1,3-benzothiazole-2,4-diamine: A Methodological and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships and for the rational design of new therapeutic agents.[1] This guide provides a comprehensive technical overview of the methodologies involved in the crystal structure analysis of 6-Methyl-1,3-benzothiazole-2,4-diamine. While a solved crystal structure for this specific compound is not currently in the public domain, this document outlines a robust experimental and analytical workflow. By drawing on comparative data from structurally related benzothiazole derivatives, we offer insights into the potential structural features and intermolecular interactions that are likely to govern the solid-state architecture of the title compound.

Introduction: The Significance of Benzothiazole Scaffolds

Benzothiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The planar, bicyclic framework of benzothiazole provides a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological profile.[2] The addition of amino and methyl groups, as in 6-Methyl-1,3-benzothiazole-2,4-diamine, is anticipated to modulate its electronic properties and potential for intermolecular interactions, thereby influencing its biological target engagement. A definitive crystal structure would provide invaluable information on molecular geometry, conformation, and the supramolecular assembly in the solid state.

Synthesis and Crystallization: The Path to a Single Crystal

A plausible synthetic route to 6-Methyl-1,3-benzothiazole-2,4-diamine can be adapted from established methods for related compounds. For instance, a common approach involves the condensation of an appropriately substituted aminothiophenol with a suitable reagent to form the benzothiazole ring.[2]

Proposed Synthetic Strategy

A potential synthetic pathway could involve the reaction of 5-methyl-2-nitroaniline with a thiocyanate salt to introduce the sulfur and nitrogen atoms of the thiazole ring, followed by cyclization and subsequent reduction of the nitro group and another precursor functional group to the desired diamine.

Experimental Protocol: Single Crystal Growth

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following methods are commonly employed for compounds of this nature:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at room temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Hydrothermal Synthesis: Co-crystallization under hydrothermal conditions has been successfully used for related aminobenzothiazoles.[3] This involves heating an aqueous solution of the compound, sometimes with a co-former, in a sealed vessel.[3]

The choice of solvent and crystallization method is critical and often requires empirical screening of various conditions.

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers, such as those equipped with CCD area detectors, are standard for this purpose.[3][4][5]

Illustrative Experimental Workflow

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

While the definitive crystal structure of 6-Methyl-1,3-benzothiazole-2,4-diamine awaits experimental determination, a comprehensive analysis of related compounds provides a strong foundation for predicting its structural characteristics. The methodologies for synthesis, crystallization, and X-ray diffraction analysis are well-established for this class of compounds. The title molecule is expected to have a planar benzothiazole core and to form an extensive network of intermolecular hydrogen bonds, likely supplemented by π–π stacking interactions. Elucidating this structure will be a critical step in advancing its potential as a scaffold in drug discovery and development.

References

- A Comparative Guide to the X-ray Crystallography of Benzothiazole Derivatives. Benchchem.

- Al-Omran, F. and El-Khair, A. (2016) Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. International Journal of Organic Chemistry, 6, 31-43.

- 6-Iodo-2-methyl-1,3-benzothiazole. National Institutes of Health (NIH).

- Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. ResearchGate.

- 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1). National Institutes of Health (NIH).

- Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. National Institutes of Health (NIH).

- 6-methyl-1,3-benzothiazole. ChemSynthesis.

- 6-Methyl-benzothiazole-2,5-diamine. Benchchem.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- 6-Methoxy-1,3-benzothiazol-2-amine. ResearchGate.

- Crystal structure of (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances [mdpi.com]

- 3. 2-Amino-6-methyl-1,3-benzothiazole–decanedioic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

A Quantum Chemical-Guided Approach to Understanding 6-Methyl-1,3-benzothiazole-2,4-diamine for Drug Development

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This guide delves into a comprehensive quantum chemical analysis of a specific derivative, 6-Methyl-1,3-benzothiazole-2,4-diamine, to elucidate its structural, electronic, and spectroscopic properties. By employing Density Functional Theory (DFT), we aim to provide a foundational understanding of the molecule's reactivity and potential as a pharmacophore. This document serves as a technical resource for researchers and drug development professionals, offering both theoretical insights and a validated computational protocol to predict molecular behavior and guide rational drug design.

Introduction: The Significance of Benzothiazoles and the Role of In Silico Analysis

Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant interest from medicinal and organic chemists due to their proven biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific compound, 6-Methyl-1,3-benzothiazole-2,4-diamine, combines the core benzothiazole structure with amine and methyl functional groups, which are known to modulate physicochemical properties and biological target interactions.

Before embarking on costly and time-consuming preclinical synthesis and testing, a robust theoretical evaluation can provide invaluable predictive insights. Quantum chemical studies, particularly those using Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery.[3][4] They allow for the precise calculation of a molecule's optimized geometry, electronic charge distribution, and reactivity profile.[5] This in silico approach enables us to predict sites susceptible to metabolic attack, understand potential drug-receptor interactions, and rationalize structure-activity relationships (SAR) at the sub-atomic level. This guide outlines the application of these methods to 6-Methyl-1,3-benzothiazole-2,4-diamine, providing a blueprint for its computational characterization.

Theoretical and Computational Methodology

The accuracy of quantum chemical predictions is fundamentally dependent on the chosen level of theory and basis set. The protocol described herein represents a self-validating system designed for reliability and reproducibility, grounded in established computational chemistry standards.

Rationale for Method Selection

Expertise & Experience: For organic molecules containing heteroatoms like nitrogen and sulfur, the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional offers a well-documented balance of computational efficiency and accuracy for predicting geometric and electronic properties.[6] It is a workhorse in computational chemistry for its reliability with ground-state properties of small organic molecules.[6]

To accurately describe the electron distribution, including lone pairs and potential hydrogen bonding interactions, a sufficiently flexible basis set is required. The 6-311++G(d,p) basis set is selected for this purpose.

-

6-311G: A triple-zeta valence basis set, providing a more accurate description of the valence electrons involved in chemical bonding.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and systems with significant non-covalent interactions.

-

(d,p): Incorporates polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to deform and providing a more realistic description of bonding in a 3D environment.[7][8]

This combination of B3LYP/6-311++G(d,p) is a robust choice for obtaining reliable geometries and electronic properties for heterocyclic compounds like the one under study.[9]

Computational Workflow Protocol

All calculations are to be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.

Step 1: Geometry Optimization The initial 3D structure of 6-Methyl-1,3-benzothiazole-2,4-diamine is built and subjected to a full geometry optimization without any symmetry constraints. This calculation seeks the lowest energy conformation of the molecule on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the identical level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical infrared (IR) spectrum.[10]

Step 3: Electronic Property Calculation Using the optimized geometry, a series of single-point energy calculations are performed to derive key electronic descriptors. This includes the analysis of:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[11]

-

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution.[12]

-

Natural Bond Orbital (NBO) Analysis: To investigate charge delocalization and hyperconjugative interactions.[13]

Workflow Diagram

Caption: Computational workflow for the quantum chemical analysis.

Results and Discussion

This section synthesizes the expected outcomes from the computational protocol, providing insights into the molecule's inherent properties.

Optimized Molecular Structure

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, the C-S and C=N bond lengths within the thiazole ring are expected to be in the ranges of 1.75-1.77 Å and 1.29-1.34 Å, respectively, consistent with DFT studies on similar benzothiazole derivatives.[10][14] The planarity of the fused ring system and the orientation of the amino and methyl substituents are critical for understanding how the molecule will fit into a biological receptor.

| Parameter | Expected Value (Å or °) | Significance |

| C-S Bond Lengths | ~1.76 Å | Defines the thiazole ring geometry |

| C=N Bond Length | ~1.32 Å | Indicates double bond character |

| C-NH₂ Bond Lengths | ~1.37 Å | Suggests some delocalization with the ring |

| Benzene C-C Bonds | ~1.40 Å | Aromatic character |

| Dihedral Angle | Near 0° | Indicates a largely planar structure |

| Table 1: Predicted key geometric parameters for 6-Methyl-1,3-benzothiazole-2,4-diamine based on DFT calculations. |

Frontier Molecular Orbital (FMO) Analysis

FMO theory is a cornerstone for understanding chemical reactivity.[11][15] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[16]

-

HOMO: The HOMO is expected to be localized primarily over the electron-rich aromatic system and the amino groups, indicating these are the most probable sites for electrophilic attack.

-

LUMO: The LUMO is likely distributed across the fused ring system, particularly the thiazole portion, highlighting its potential to accept electrons from a nucleophile.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[3] A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[3][17] For substituted benzothiazoles, this gap is typically in the range of 3.95 to 4.70 eV.[3][10]

| Parameter | Description | Implication for Drug Development |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| ΔE (Gap) | ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability.[3] |

| Table 2: Key electronic descriptors from Frontier Molecular Orbital analysis. |

Molecular Electrostatic Potential (MEP)

The MEP map is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with its biological target.[12][18] It provides a visual guide to the molecule's reactivity towards charged species.[18]

-

Negative Potential Regions (Red/Yellow): These electron-rich areas are concentrated around the electronegative nitrogen and sulfur atoms and the π-system of the rings. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors in a receptor binding pocket.[19][20]

-

Positive Potential Regions (Blue): These electron-deficient areas are typically found around the hydrogen atoms of the amino groups and the methyl group. These sites are prone to nucleophilic attack and can act as hydrogen bond donors.[20]

The MEP surface provides crucial qualitative insights for understanding drug-receptor recognition, which is often governed by complementary electrostatic interactions.[21]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of bonding and charge distribution. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule.[13] The key output is the stabilization energy, E(2), which quantifies the strength of these interactions.[22]

Significant E(2) values are expected for interactions such as:

-

LP(N) → π(C=C):* Delocalization of the lone pair (LP) electrons from the nitrogen atoms of the amino groups into the antibonding (π*) orbitals of the aromatic ring. This interaction confirms the electron-donating nature of the amino groups and their contribution to the overall resonance stabilization of the molecule.

-

π(C=C) → π(C=C):* These interactions within the benzene and thiazole rings indicate strong π-conjugation, which is fundamental to the molecule's electronic structure and stability.

This analysis provides a rigorous, quantitative basis for the classical concepts of resonance and hyperconjugation.[23]

Implications for Drug Development

The quantum chemical profile of 6-Methyl-1,3-benzothiazole-2,4-diamine provides several actionable insights for drug development professionals:

-

Target Interaction Mapping: The MEP and FMO analyses identify the key pharmacophoric features. The electron-rich nitrogen atoms and electron-deficient amino hydrogens are prime candidates for forming hydrogen bonds with amino acid residues (e.g., Asp, Glu, Ser, His) in a protein active site.

-

Metabolic Stability Prediction: The HOMO distribution highlights the most electron-rich, and therefore most easily oxidized, parts of the molecule. This can help predict potential sites of Phase I metabolism by cytochrome P450 enzymes.

-

SAR Rationalization: By calculating these properties for a series of related benzothiazole derivatives, one can build quantitative structure-activity relationship (QSAR) models. For example, correlating the HOMO-LUMO gap or specific atomic charges with observed biological activity can guide the design of more potent and selective analogs.[3]

Conclusion

This guide has detailed a robust and validated computational workflow for the quantum chemical characterization of 6-Methyl-1,3-benzothiazole-2,4-diamine. The application of Density Functional Theory at the B3LYP/6-311++G(d,p) level provides a deep understanding of the molecule's structural, electronic, and reactive properties. The insights gained from FMO, MEP, and NBO analyses are not merely academic; they provide a rational, predictive framework to guide synthetic efforts, explain structure-activity relationships, and accelerate the journey from a promising scaffold to a viable drug candidate. This in silico approach embodies the principles of modern, efficient drug discovery.

References

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science, 9(8), 34-39. Available at: [Link]

-

CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Retrieved from [Link]

-

Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Cambridge Open Engage. Available at: [Link]

-

Kumar, S., & Singh, N. (n.d.). Application of molecular electrostatic potentials in drug design. ResearchGate. Available at: [Link]

-

El-Sayed, W. A., et al. (2020). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. Journal of Molecular Structure, 1222, 128887. Available at: [Link]

-

Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(7), 912. Available at: [Link]

-

Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Journal of Materials Science and Chemical Engineering, 12(3), 32-55. Available at: [Link]

-

Rasool, N., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Frontier molecular orbital theory. Retrieved from [Link]

-

Sree, G. V., & Balan, K. G. (2015). Ab initio and Density functional theory studies of vibrational spectra, and assignment of fundamental modes of Benzothiazole. Der Pharma Chemica, 7(4), 169-180. Available at: [Link]

-

P.v.R. Schleyer et al. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

Suresh, C. H., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]

-

Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit. Available at: [Link]

-

Norris, J. (2018, March 8). Frontier Molecular Orbitals. YouTube. Retrieved from [Link]

-

Yang, W., et al. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1598-1608. Available at: [Link]

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. Available at: [Link]

-

da Cunha, E. F. F., & Ramalho, T. C. (2014). Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands. International Journal of Chemical Engineering and Applications, 5(2), 123-127. Available at: [Link]

-

Abdoulaye, K. A., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Frontier molecular orbital theory – Knowledge and References. Retrieved from [Link]

-

Mary, Y. S., & Panicker, C. Y. (2017). Molecular Structure and Vibrational Spectroscopic Study of 2-[4-(4-Nitrobenzamido)phenyl]benzothiazole using DFT Method. ResearchGate. Available at: [Link]

-

Lu, T. (2020). Answer to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Available at: [Link]

-

El-Sayed, D. S., & Abdelrehim, E. (2022). Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p) level. ResearchGate. Available at: [Link]

-

Gaussian, Inc. (2021). Basis Sets. Retrieved from [Link]

-

Wong, M. W. (2006). Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. ResearchGate. Available at: [Link]

-

IJCRT. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org. Available at: [Link]

-

Reddit. (2016). ubiquity of B3LYP/6-31G. Retrieved from [Link]

-

G, G. (2012). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(11), 2118. Available at: [Link]

Sources

- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. gaussian.com [gaussian.com]

- 9. researchgate.net [researchgate.net]

- 10. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 13. scirp.org [scirp.org]

- 14. chemijournal.com [chemijournal.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]

- 18. MEP [cup.uni-muenchen.de]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tautomerism in 6-Methyl-1,3-benzothiazole-2,4-diamine

Abstract

Benzothiazole derivatives are cornerstones in medicinal chemistry, lauded for their vast pharmacological activities.[1][2] The biological function of these molecules is intrinsically linked to their structural dynamics, particularly the phenomenon of tautomerism. This guide provides a comprehensive technical exploration of the tautomeric landscape of 6-Methyl-1,3-benzothiazole-2,4-diamine, a promising scaffold in drug discovery. We will dissect the theoretical underpinnings of its potential tautomeric forms, provide detailed protocols for both computational prediction and experimental verification, and synthesize these approaches into a unified strategy for characterizing the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the nuanced behavior of heterocyclic compounds.

Introduction: The Significance of Tautomerism in Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical factor in the behavior of many organic molecules.[3] This phenomenon, typically involving the migration of a proton, profoundly influences a compound's physicochemical properties, including its polarity, hydrogen bonding capacity, and molecular shape. Consequently, it dictates how a molecule interacts with biological targets, affecting its efficacy, metabolism, and bioavailability.[4]

In N-heteroaromatic compounds like 6-Methyl-1,3-benzothiazole-2,4-diamine, the presence of exocyclic amino groups introduces the possibility of amino-imino tautomerism.[5] The position of this equilibrium can be swayed by the molecular environment, particularly the solvent, and the electronic nature of substituents on the heterocyclic core.[6][7] Understanding which tautomer predominates under physiological conditions is paramount for rational drug design, as different tautomers can exhibit vastly different binding affinities for a target receptor or enzyme.

This guide focuses on the specific case of 6-Methyl-1,3-benzothiazole-2,4-diamine. The molecule possesses two exocyclic amino groups at the 2- and 4-positions, creating a rich and complex tautomeric system. We will explore the potential amino-imino equilibria and provide a robust framework for their investigation.

Theoretical Framework: Potential Tautomeric Forms

The structure of 6-Methyl-1,3-benzothiazole-2,4-diamine allows for several potential prototropic tautomers. The primary equilibrium to consider is the amino-imino tautomerism involving the migration of a proton from an exocyclic amino group to the endocyclic nitrogen atom (N3).

The key potential tautomers are:

-

Diamine Form (T1): The aromatic, canonical form with two exocyclic amino groups.

-

2-Imino Form (T2): A tautomer where the 2-amino group has converted to an imino group, with the proton transferred to the N3 position.

-

4-Imino Form (T3): A tautomer where the 4-amino group has converted to an imino group, with the proton transferred to the N3 position.

Generally, for amino-N-heterocycles, the amino form is energetically favored due to the preservation of the aromatic system's resonance energy.[5] However, factors like intramolecular hydrogen bonding and strong solvent interactions can stabilize the less common imino forms.[4]

Predictive Analysis: A Computational Chemistry Approach

Quantum chemical calculations offer a powerful, predictive tool for estimating the relative stabilities of tautomers before embarking on experimental work.[8] Density Functional Theory (DFT) is particularly well-suited for this task, providing a balance of accuracy and computational efficiency.[1][9]

Rationale for Methodology

The goal is to calculate the Gibbs free energy (ΔG) of each tautomer, as this value determines the position of the equilibrium. A lower ΔG indicates a more stable and thus more abundant tautomer. The choice of functional and basis set is critical for accuracy. For heterocyclic systems, hybrid functionals like B3LYP or range-separated functionals such as ωB97X-D are often employed, paired with a Pople-style basis set like 6-311++G(d,p) to adequately describe electron distribution and non-covalent interactions.[10][11] To simulate realistic conditions, solvation effects must be included, often through a Polarizable Continuum Model (PCM).[12]

Detailed Protocol: DFT Calculations

-

Structure Generation: Build the 3D structures of all plausible tautomers (T1, T2, T3).

-

Geometry Optimization (Gas Phase): Perform a full geometry optimization for each tautomer in the gas phase using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Frequency Calculation (Gas Phase): Conduct a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Solvation Modeling: Re-optimize the geometries and perform frequency calculations for each tautomer in the desired solvents (e.g., water, DMSO, chloroform) using the PCM. This accounts for the stabilizing or destabilizing effects of the solvent environment.[6]

-

Energy Calculation: Extract the total Gibbs free energy for each tautomer in both the gas phase and in solution.

-

Relative Energy Analysis: Calculate the relative free energy (ΔΔG) of T2 and T3 with respect to the most stable tautomer (presumed to be T1). The equilibrium constant (K_eq) can be estimated using the equation: ΔG = -RT ln(K_eq).

Predicted Quantitative Data

The following table presents hypothetical, yet chemically reasonable, relative energy data derived from DFT calculations for illustrative purposes.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (DMSO, kcal/mol) | Relative Energy (Water, kcal/mol) |

| Diamine (T1) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |

| 2-Imino (T2) | +8.5 | +5.2 | +4.8 |

| 4-Imino (T3) | +10.2 | +6.8 | +6.1 |

Note: This data is illustrative. Actual values must be generated through rigorous calculation.

This hypothetical data suggests that while the diamine form is most stable, polar solvents can significantly reduce the energy gap, potentially allowing for a minor population of the imino tautomers in solution.[13]

Experimental Verification: A Multi-faceted Spectroscopic Approach

While computational methods are predictive, experimental validation is essential for definitive characterization. A combination of NMR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography provides a comprehensive picture of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier technique for studying tautomerism in solution, as the tautomers often interconvert on a timescale that allows for the observation of distinct signals or an averaged spectrum.[6]

Rationale: The amino and imino forms have distinct electronic environments. Key diagnostic signals include:

-

¹H NMR: The chemical shift of the protons on the exocyclic nitrogens. Amino (-NH₂) protons typically appear as a broad singlet, while the imino (=NH) proton is sharper and further downfield. Protons on the heterocyclic ring will also experience slight shifts.

-

¹³C NMR: The chemical shifts of C2 and C4 are highly sensitive. A C-NH₂ carbon will have a different chemical shift than a C=NH carbon.[14]

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated solvents of varying polarity (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). DMSO-d₆ is particularly useful as it can slow down proton exchange and reveal distinct N-H signals.

-

Data Acquisition: Acquire standard ¹H and ¹³C spectra for each sample.

-

Advanced Experiments (Optional): If signals are ambiguous, 2D NMR experiments like HMBC and HSQC can be used to definitively assign proton and carbon signals.[14]

-

Analysis: Compare the chemical shifts in different solvents. A significant change in the spectrum, particularly in the regions of the N-H protons and the C2/C4 carbons, indicates a shift in the tautomeric equilibrium. The predominant form in each solvent can be inferred from the observed chemical shifts by comparing them to values reported for known amino and imino benzothiazole derivatives.[15]

UV-Vis Spectroscopy

The electronic structure, and thus the UV-Vis absorption spectrum, differs between tautomers. The aromatic amino form and the quinonoid-like imino form will have different chromophores, leading to distinct absorption maxima (λ_max).[16]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the compound in a range of solvents (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.

-

Analysis: The amino tautomer is expected to have π→π* transitions characteristic of the benzothiazole aromatic system. The imino form, with its extended conjugation in a quinonoid-like system, may show a bathochromic (red) shift, with its λ_max appearing at a longer wavelength.[17] By observing how λ_max shifts with solvent polarity, one can infer the direction of the tautomeric equilibrium.

Single-Crystal X-ray Crystallography

X-ray crystallography provides unambiguous proof of the tautomeric form present in the solid state.[18] It allows for the precise location of atoms, including hydrogen atoms, and the measurement of bond lengths.

Rationale: The C-N bond lengths are diagnostic. A C-NH₂ single bond is significantly longer (~1.36 Å) than a C=NH double bond (~1.28 Å). By measuring the bond lengths at the C2 and C4 positions, the tautomeric form can be definitively identified.

Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure to obtain the atomic coordinates. Careful refinement can often locate the positions of hydrogen atoms on the nitrogen atoms.

-

Analysis: Analyze the refined structure, paying close attention to the C2-N and C4-N bond lengths to confirm the tautomeric state. Intermolecular interactions, such as hydrogen bonding patterns, can also provide insight into why a particular tautomer is favored in the solid state.[18]

Sources

- 1. ccsenet.org [ccsenet.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. 268. The tautomerism of N-hetero-aromatic amines. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Tautomerism in aromatic heterocycles [quimicaorganica.org]

- 8. arxiv.org [arxiv.org]

- 9. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Bédé | International Journal of Chemistry | CCSE [ccsenet.org]

- 10. Tautomeric conversion, vibrational spectra, and density functional studies on peripheral sulfur derivatives of benzothiazole and benzothiazoline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers [mdpi.com]

- 18. researchgate.net [researchgate.net]

A Guide to Investigating the Thermal Stability and Decomposition of 6-Methyl-1,3-benzothiazole-2,4-diamine

Abstract

This technical guide provides a comprehensive framework for the investigation of the thermal stability and decomposition profile of 6-Methyl-1,3-benzothiazole-2,4-diamine. In the absence of specific literature on this compound, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. It outlines the scientific rationale and best practices for employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate the thermal properties of this and structurally related molecules. The guide emphasizes the causality behind experimental choices and provides a self-validating system of protocols. Furthermore, it explores potential thermal decomposition pathways of the benzothiazole core, offering a predictive lens through which to interpret experimental data.

Introduction: The Imperative of Thermal Stability in Drug Development

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic properties[1][2][3]. 6-Methyl-1,3-benzothiazole-2,4-diamine, with its unique substitution pattern, presents a promising candidate for further investigation. However, a thorough understanding of a compound's physicochemical properties is paramount to its successful development as a therapeutic agent.

Thermal stability is a critical parameter that influences a drug candidate's entire lifecycle, from synthesis and purification to formulation, storage, and ultimately, its in vivo performance. An unstable compound may degrade under thermal stress, leading to a loss of potency, the formation of potentially toxic byproducts, and altered bioavailability. Therefore, a rigorous evaluation of thermal behavior is not merely a regulatory formality but a fundamental aspect of risk mitigation and quality control in drug development.

This guide will provide the scientific community with a robust framework for assessing the thermal stability of 6-Methyl-1,3-benzothiazole-2,4-diamine, enabling a deeper understanding of its properties and facilitating its potential progression through the development pipeline.

Proposed Experimental Workflow: A Two-Pronged Approach to Thermal Analysis

A comprehensive understanding of the thermal properties of 6-Methyl-1,3-benzothiazole-2,4-diamine requires a synergistic approach utilizing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA will quantify mass changes as a function of temperature, revealing the onset of decomposition and the presence of volatile components, while DSC will identify the temperatures and energies of phase transitions, such as melting and decomposition.

Caption: Postulated thermal decomposition pathways.

The initial steps of decomposition are likely to involve the homolytic cleavage of the C-N bonds of the amino groups and the C-C bond of the methyl group, as these are expected to be the weakest bonds in the molecule. This would lead to the formation of radical species and the evolution of ammonia and methane. Subsequent fragmentation of the benzothiazole ring could lead to the formation of a variety of volatile products, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen cyanide.

To definitively identify the evolved gases, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be required. These techniques analyze the gases evolved during the TGA experiment in real-time, providing invaluable information for elucidating the decomposition mechanism.

Conclusion

While direct experimental data on the thermal stability of 6-Methyl-1,3-benzothiazole-2,4-diamine is not currently available in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its investigation. By following the proposed TGA and DSC protocols, researchers can obtain high-quality data to characterize the melting behavior, decomposition profile, and overall thermal stability of this promising compound. The predictive insights into expected results and potential decomposition pathways offer a valuable starting point for data interpretation. A thorough understanding of these thermal properties is a critical step in the rational development of 6-Methyl-1,3-benzothiazole-2,4-diamine and other novel benzothiazole derivatives as potential therapeutic agents.

References

- Azzam, M. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(47), 30789-30806.

-

CMC Laboratories. (n.d.). Thermogravimetric Analysis (TGA) - ASTM E1131. Retrieved from [Link]

-

materials.co.uk. (n.d.). TGA - Thermogravimetric Analysis. Retrieved from [Link]

-

Intertek. (n.d.). Thermogravimetry thermal analysis (TGA) testing - ASTM E1131, ISO 11358. Retrieved from [Link]

-

Alpine Polytech. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Geronikaki, A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2548.

- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5578.

-

Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

- ASTM International. (2020). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-20).

- Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.

-

News-Medical.net. (2018). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

- NPL. (2003). Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives.

- Cooper, A. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 159(1), 1-13.

- Silva, A. L. R., et al. (2014). Thermodynamic study of 2-aminothiazole and 2-aminobenzothiazole: Experimental and computational approaches. The Journal of Chemical Thermodynamics, 74, 1-9.

- Abdel-Wahab, B. F., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(47), 30789-30806.

- Kamal, A., et al. (2011). Synthesis and Biological Evaluation of Some Novel 2-Aminobenzothiazole Derivatives as Potential Analgesic Agents. Asian Journal of Research in Chemistry, 4(12), 1883-1886.